molecular formula C18H16N2O4 B5773096 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

Número de catálogo: B5773096
Peso molecular: 324.3 g/mol
Clave InChI: XJULQDMUESJGEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

Mecanismo De Acción

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By blocking the signaling pathway of B cells, this compound can induce apoptosis (programmed cell death) in cancerous B cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated significant anti-tumor activity and immunomodulatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancerous B cells. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Direcciones Futuras

There are several potential future directions for research on N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to benefit from this compound treatment.
3. Development of new formulations: New formulations of this compound may be developed to improve its pharmacokinetic properties and reduce the risk of toxicity.
4. Investigation of other diseases: this compound may be studied for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of various diseases. Its selective and potent inhibitory effect on BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancerous B cells make it a promising candidate for further research and development.

Métodos De Síntesis

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide involves several steps, including the reaction of 4-bromo-2-methoxyaniline with 2,5-dioxopyrrolidine, followed by the reaction with 4-aminobenzamide. The final product is obtained through purification and isolation processes.

Aplicaciones Científicas De Investigación

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been found to be particularly effective in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.

Propiedades

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULQDMUESJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.